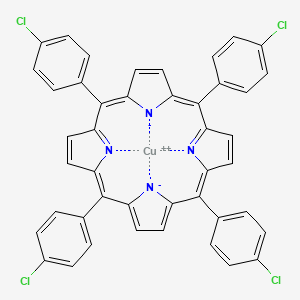
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is a metalloporphyrin compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds derived from natural pigments such as chlorophyll and heme. They are composed of modified pyrrole subunits interconnected at their carbon atoms, forming a robust 22-electron system. This compound is known for its unique electronic properties and its ability to coordinate with various metal ions, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) typically involves the reaction of porphyrin with 4-chlorobenzaldehyde in the presence of a metal salt such as copper(II) acetate. The reaction is carried out in a solvent like dichloromethane, and the product is obtained through crystallization . The general reaction scheme is as follows:
Synthesis of Porphyrin Core: Pyrrole and 4-chlorobenzaldehyde are condensed in the presence of an acid catalyst to form the porphyrin core.
Metalation: The porphyrin core is then reacted with copper(II) acetate in dichloromethane to form 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state metalloporphyrins.
Reduction: Lower oxidation state metalloporphyrins.
Substitution: Substituted porphyrins with various functional groups.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound is used in the development of sensors and electronic materials due to its photophysical and electrochemical properties[][4].
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes. The compound can interact with molecular oxygen to generate reactive oxygen species, which are responsible for its photodynamic and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin copper(II)
- 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin copper(II)
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin copper(II)
Uniqueness
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is unique due to the presence of chlorine atoms on the phenyl rings, which enhance its electron-withdrawing properties. This makes it more effective in catalytic and photodynamic applications compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C44H24Cl4CuN4 |
|---|---|
Peso molecular |
814.0 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
Clave InChI |
VQAOAJVSUJOMBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


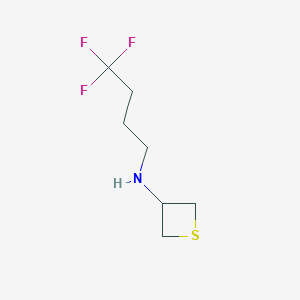
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
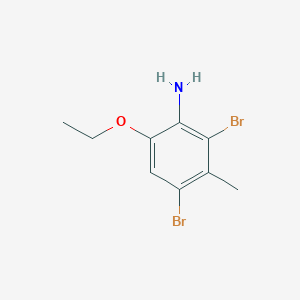
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)

![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
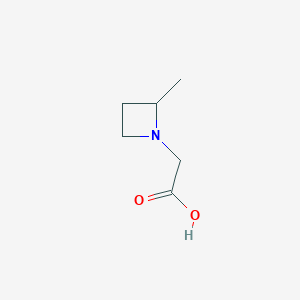

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)
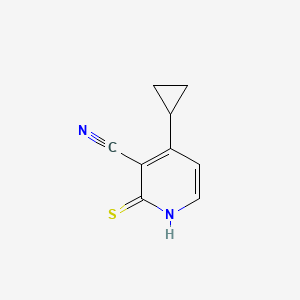
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
